Mebeverine alcohol D5
Description
Overview of Stable Isotope Labeled Compounds in Drug Metabolism and Bioanalysis Research
Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon, or nitrogen-15 (B135050) (¹⁵N) for nitrogen. symeres.com These labeled compounds are exceptional tools for elucidating chemical and biological processes. symeres.com
In drug metabolism and pharmacokinetics (DMPK) research, SIL compounds, especially deuterated ones, are invaluable. symeres.com The incorporation of deuterium into a drug molecule can lead to a kinetic isotope effect, where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. selvita.comresearchgate.net This property can be exploited to study metabolic pathways, bioavailability, and drug interactions. symeres.comselvita.com
One of the most critical applications of SIL compounds is in quantitative bioanalysis, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov In these analyses, a known quantity of a SIL version of the analyte is added to a biological sample (e.g., plasma or urine) as an internal standard. scispace.com Because the SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes in chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification of the drug or its metabolites, correcting for variations in sample preparation and instrument response. scispace.comnih.gov
The use of SIL compounds helps researchers to:
Trace the metabolic fate of drugs. symeres.com
Identify and quantify metabolites in complex biological matrices.
Improve the accuracy and precision of bioanalytical methods. scispace.comnih.gov
Investigate potential drug-drug interactions. selvita.com
Contextualization of Mebeverine (B1676125) and its Primary Metabolites in Academic Research
Mebeverine is a musculotropic antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). oup.com It acts directly on the smooth muscles of the gastrointestinal tract. nps.org.audaicelpharmastandards.com
The metabolism of Mebeverine is rapid and extensive. oup.com Following oral administration, the parent drug is quickly hydrolyzed by esterases, breaking it down into two primary moieties: Mebeverine alcohol and veratric acid. oup.commedsafe.govt.nznih.gov Due to this rapid conversion, the unchanged Mebeverine is rarely detectable in blood or urine. oup.com
Further metabolic processes occur on these initial breakdown products. Mebeverine alcohol can undergo O-demethylation, while veratric acid can also be demethylated. nih.gov Research has identified several key metabolites in human plasma and urine, including:
Mebeverine alcohol (MA) researchgate.net
Mebeverine acid (MAc) researchgate.netmathewsopenaccess.com
Desmethyl Mebeverine acid (DMAC) researchgate.netmathewsopenaccess.com
The study of these metabolites is crucial for understanding the full pharmacokinetic profile of Mebeverine.
Significance of Deuterated Mebeverine Alcohol D5 as a Research Probe and Analytical Standard
This compound is a deuterated analog of Mebeverine alcohol, where five hydrogen atoms on the ethyl group have been replaced by deuterium. pharmaffiliates.comlgcstandards.com This specific labeling makes it an invaluable tool in pharmaceutical research for several reasons.
As a research probe , the deuterium labeling allows scientists to track the metabolic fate of the Mebeverine alcohol moiety with high precision using mass spectrometry. smolecule.com By administering a mixture of labeled and unlabeled Mebeverine, researchers can differentiate between the metabolites originating from the drug and those that might be present endogenously.
As an analytical standard , this compound is particularly important. In quantitative bioanalytical methods, such as HPLC-MS/MS, deuterated analogs are considered the gold standard for internal standards. scispace.comnih.gov The use of this compound, or other deuterated metabolites like Mebeverine acid D5 and Desmethyl Mebeverine acid D5, as internal standards in pharmacokinetic studies ensures the accurate quantification of Mebeverine's metabolites in biological samples like human plasma. daicelpharmastandards.commathewsopenaccess.com This high level of accuracy is essential for regulatory submissions and for building a reliable understanding of the drug's behavior in the body. clearsynth.com
Properties
Molecular Formula |
C16H22D5NO2 |
|---|---|
Molecular Weight |
270.42 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling Strategies for Mebeverine Alcohol D5
Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like mebeverine (B1676125) alcohol is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov This process, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium. researchgate.net The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect. assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and metabolic cleavage. google.com This increased stability can significantly alter the pharmacokinetic properties of a drug, potentially slowing down its metabolism, increasing its half-life, and reducing the formation of unwanted or toxic metabolites. google.com
Deuteration strategies are broadly categorized into two main approaches: conventional synthesis using deuterated precursors and direct hydrogen-deuterium exchange (HDE) reactions. researchgate.netgoogle.com Conventional synthesis involves incorporating commercially available, simple deuterated building blocks like deuterium oxide (D₂O), deuterated methyl iodide (CD₃I), or deuterated solvents into a larger molecule through standard organic reactions. nih.gov HDE reactions, on the other hand, represent a more direct and atom-efficient method by enabling the exchange of hydrogen for deuterium on a pre-existing molecule, often facilitated by acid, base, or transition metal catalysts. scispace.com The choice of strategy depends on the target molecule's structure, the desired location of the deuterium labels, and the availability of starting materials. researchgate.nettandfonline.com
Synthetic Pathways for Mebeverine Alcohol D5 and Related Deuterated Metabolites
The synthesis of this compound, which has the chemical name 4-{[(1,1,2,2,2-D₅)ethyl][1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol, involves the specific introduction of five deuterium atoms onto the ethyl group. allgenbio.comlgcstandards.com
Regiospecific Deuteration Techniques
Achieving regiospecific deuteration, the placement of deuterium at a precise location within a molecule, is crucial for creating compounds like this compound. Various techniques have been developed to achieve this selectivity.
One common approach involves the use of transition metal catalysts, which can direct the H/D exchange to specific sites on a molecule. scispace.com For instance, methods for the regioselective deuteration of anilines at the ortho and/or para positions using hydrochloric acid and D₂O under microwave irradiation have been reported. acs.orgnih.gov Another strategy is the deoxygenative deuteration of ketones, which allows for regiospecific deuteration at the methylene (B1212753) site. rsc.org Catalytic transfer deuteration using metals like iridium or iron can also achieve selective deuterium incorporation into alkenes and alkynes. marquette.edu These methods, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired outcome. scispace.comacs.org
Precursor-Based Synthesis of Deuterated Moieties
A widely used and often more straightforward approach for synthesizing specifically labeled compounds like this compound is to start with a commercially available deuterated precursor. nih.gov In the case of this compound, the synthesis would likely involve the use of deuterated ethyl iodide (C₂D₅I) or a similar deuterated ethylating agent.
The general synthetic route would likely involve the reaction of 1-(4-methoxyphenyl)propan-2-amine with a suitable four-carbon synthon containing a protected alcohol to introduce the butanol chain. Subsequent N-alkylation with a deuterated ethyl group source, such as ethyl-d5 iodide, would yield the desired deuterated tertiary amine. The final step would involve the deprotection of the alcohol functionality. This precursor-based approach ensures that the deuterium atoms are located exclusively on the ethyl group, providing the desired this compound.
Isotopic Purity and Enrichment Analysis of Synthesized Compounds
Following the synthesis of a deuterated compound, it is imperative to determine its isotopic purity and confirm the location of the deuterium atoms. rsc.orgnih.gov This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for assessing the isotopic purity of deuterated compounds. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, HRMS can distinguish between the desired deuterated compound and any residual non-deuterated or partially deuterated species.
The isotopic purity is calculated by comparing the relative abundances of the different isotopologs (molecules that differ only in their isotopic composition). For this compound, the mass spectrum would be examined for the presence of the [M+H]⁺ ion corresponding to the fully deuterated molecule, as well as ions corresponding to molecules with fewer than five deuterium atoms (D0 to D4). This allows for a quantitative determination of the percentage of isotopic enrichment. rsc.org
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be absent or significantly reduced in intensity, confirming their replacement by deuterium. libretexts.org The disappearance of a proton signal upon deuterium exchange is a classic method for identifying exchangeable protons, such as those in hydroxyl groups, and can be extended to confirm the position of stable deuterium labels. libretexts.org
²H NMR, which directly observes the deuterium nuclei, can also be used to confirm the presence and location of the deuterium atoms. This technique provides a clean spectrum where only the deuterated positions are visible. Furthermore, two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can provide unambiguous confirmation of the deuterium labeling at specific carbon atoms. cdnsciencepub.com
Advanced Analytical Methodologies Utilizing Mebeverine Alcohol D5
Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Their utility stems from their chemical near-identity to the analyte of interest, with the key difference being a mass shift due to the incorporation of heavy isotopes like deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com Mebeverine (B1676125) Alcohol D5, a deuterated analog of Mebeverine Alcohol, exemplifies the application of SIL internal standards in the bioanalysis of mebeverine metabolites.
Mitigation of Matrix Effects in Mass Spectrometry
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.com SIL internal standards, such as Mebeverine Alcohol D5, are instrumental in mitigating these effects. waters.com Because the SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results. The co-elution of the SIL internal standard with the analyte is crucial for this compensation to be effective. waters.com
Compensation for Extraction and Ionization Variability
The process of extracting analytes from a biological matrix, such as plasma, is often subject to variability, which can affect the final recovery of the analyte. scioninstruments.com Furthermore, the efficiency of ionization in the mass spectrometer's source can fluctuate between samples. When a SIL internal standard like this compound is added to the sample at the beginning of the sample preparation process, it undergoes the same extraction losses and ionization variations as the native analyte. Consequently, the use of an internal standard corrects for these sources of error, ensuring that the final calculated concentration is a true reflection of the analyte's level in the original sample. scioninstruments.com While structural analogs can also be used as internal standards, SILs are generally preferred due to their closer resemblance to the analyte's behavior during sample processing and analysis. nih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Mebeverine Metabolites
The development and validation of robust LC-MS/MS methods are essential for the accurate quantification of mebeverine metabolites, including Mebeverine Alcohol, in biological fluids. The use of this compound as an internal standard is a key component of these advanced analytical methodologies.
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is critical to resolve mebeverine metabolites from each other and from interfering matrix components. sci-hub.se Method development involves the careful selection and optimization of several parameters:
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of mebeverine and its metabolites. mathewsopenaccess.comijrpr.com The choice of column chemistry influences the retention and selectivity of the separation.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or dihydrogen phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). sci-hub.seijrpr.comnih.gov The gradient or isocratic elution profile, pH of the aqueous phase, and the type and proportion of the organic modifier are optimized to achieve the best peak shape and resolution. nih.govscribd.com
Flow Rate and Temperature: These parameters are adjusted to optimize the efficiency and speed of the separation. sci-hub.seijrpr.com
A study detailing the simultaneous quantification of Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC) utilized a gradient elution on an Acquity UPLC BEH C8 column. sci-hub.se The mobile phase consisted of 5 mM ammonium formate with 0.1% formic acid in water and acetonitrile, with a total run time of 5.0 minutes. sci-hub.se
Table 1: Example of Optimized Chromatographic Conditions for Mebeverine Metabolite Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0 min (1% B), 1.5 min (99% B), 2.5 min (99% B), 2.6 min (1% B) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Data sourced from a 2017 study on the simultaneous quantification of mebeverine metabolites. sci-hub.se
Mass Spectrometric Detection Techniques (e.g., Multiple Reaction Monitoring - MRM)
Tandem mass spectrometry (MS/MS), particularly with Multiple Reaction Monitoring (MRM), is the detection technique of choice for quantitative bioanalysis due to its high selectivity and sensitivity. sci-hub.se In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte or internal standard), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the target molecule.
For the analysis of mebeverine metabolites, specific MRM transitions are monitored for each analyte and the internal standard. For instance, in a method for quantifying Mebeverine Acid (MA) and Desmethylmebeverine Acid (DMA), the following transitions were used:
MA: 280 -> 121 m/z
DMA: 266.2 -> 107 m/z
MA-D5 (Internal Standard): 285 -> 121 m/z
DMA-D5 (Internal Standard): 271 -> 107 m/z mathewsopenaccess.commathewsopenaccess.com
The use of this compound as an internal standard would involve monitoring a specific MRM transition for it alongside the transitions for the unlabeled Mebeverine Alcohol and other metabolites. sci-hub.se
Table 2: Example of MRM Transitions for Mebeverine Metabolites and their Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Acid (MA) | 280 | 121 |
| Desmethylmebeverine Acid (DMA) | 266.2 | 107 |
| Mebeverine Acid-D5 (MA-D5) | 285 | 121 |
| Desmethylmebeverine Acid-D5 (DMA-D5) | 271 | 107 |
Data sourced from a 2017 study on the HPLC-MS/MS determination of mebeverine metabolites. mathewsopenaccess.commathewsopenaccess.com
Methodological Considerations for Accuracy, Precision, and Selectivity
The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. sci-hub.semathewsopenaccess.com Key validation parameters include:
Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is often expressed as the percentage of relative error (%RE).
Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is typically expressed as the coefficient of variation (CV).
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. sci-hub.semathewsopenaccess.com The use of MRM significantly enhances selectivity. sci-hub.se
Application of this compound in Non-Clinical Bioanalytical Method Development
This compound, a deuterated isotopologue of mebeverine alcohol, serves as a critical internal standard in the development and validation of bioanalytical methods for quantifying mebeverine and its metabolites in non-clinical studies. clearsynth.com Its use is instrumental in achieving the high accuracy and precision required for pharmacokinetic and metabolic profiling in various biological matrices. nih.gov The stable isotope label ensures that this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, yet is distinguishable by mass spectrometry, making it an ideal tool for correcting variations during sample preparation and analysis.
Calibration Curve Construction and Quantification Strategies
The development of robust bioanalytical methods relies heavily on the establishment of accurate calibration curves. In the context of mebeverine analysis, this compound is utilized as an internal standard to construct these curves and ensure reliable quantification of mebeverine's metabolites, such as mebeverine acid and desmethyl mebeverine acid, in non-human biological samples. mathewsopenaccess.com
A common approach involves preparing a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of the target analytes and a fixed concentration of the deuterated internal standard, such as this compound or other deuterated metabolites like mebeverine acid-D5. mathewsopenaccess.commathewsopenaccess.com These standards are then processed and analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mathewsopenaccess.com
The quantification strategy is based on the principle of isotope dilution mass spectrometry. The ratio of the peak area of the analyte to the peak area of the internal standard (analyte/IS ratio) is plotted against the nominal concentration of the analyte for each calibration standard. mathewsopenaccess.com This relationship is then used to determine the concentration of the analyte in unknown samples. The use of a deuterated internal standard like this compound compensates for potential matrix effects and variability in extraction recovery and instrument response, leading to more accurate and precise measurements. mathewsopenaccess.com
Research has demonstrated the successful application of this strategy in quantifying mebeverine metabolites. For instance, a method for the simultaneous quantification of mebeverine acid and desmethyl mebeverine acid in human plasma utilized mebeverine acid-D5 and desmethyl mebeverine acid-D5 as internal standards. mathewsopenaccess.com The calibration curves were linear over a specified concentration range, with the lower limit of quantification (LLOQ) being a key parameter to establish the sensitivity of the method. mathewsopenaccess.commathewsopenaccess.com While this study used human plasma, the principles of calibration curve construction and quantification are directly transferable to non-human biological matrices in preclinical research.
A typical calibration curve for the analysis of mebeverine metabolites would be constructed by preparing standards at multiple concentration levels.
Table 1: Illustrative Example of Calibration Standard Concentrations for Mebeverine Metabolite Analysis
| Calibration Level | Analyte Concentration (ng/mL) |
| 1 | 10 |
| 2 | 50 |
| 3 | 200 |
| 4 | 500 |
| 5 | 750 |
| 6 | 1000 |
| 7 | 1500 |
| 8 | 2000 |
This table is a representative example based on published methodologies for mebeverine metabolite analysis and may not reflect a specific study. mathewsopenaccess.commathewsopenaccess.com
The linearity of the calibration curve is a critical performance characteristic. The correlation coefficient (r) or the coefficient of determination (r²) is calculated to assess the goodness of fit of the regression model. A value close to 1 indicates a strong linear relationship between the concentration and the instrument response. rjptonline.org
Evaluation of Analytical Method Performance in Biological Matrices (Non-Human)
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. When using this compound as an internal standard in non-clinical studies, the method's performance is rigorously evaluated in the specific biological matrix of interest, such as rat or dog plasma. This evaluation encompasses several key parameters as outlined by regulatory guidelines.
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other endogenous components in the matrix or other metabolites. The use of a highly specific detection technique like tandem mass spectrometry (MS/MS) coupled with a deuterated internal standard like this compound significantly enhances selectivity. mathewsopenaccess.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. The results from these QC samples are expected to fall within predefined acceptance criteria.
Table 2: Representative Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
Matrix Effect: This phenomenon, caused by components of the biological matrix co-eluting with the analyte and internal standard, can suppress or enhance the ionization efficiency in the mass spectrometer, leading to inaccurate results. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While high and consistent recovery is desirable, the use of a deuterated internal standard can compensate for incomplete or variable recovery.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is crucial. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. Any degradation of the analyte can be accurately monitored and corrected for by the stable isotope-labeled internal standard. The inherent instability of mebeverine in esterase-containing fluids like blood and plasma underscores the importance of prompt analysis and the use of a reliable internal standard. nih.gov
While specific data on the performance of this compound in non-human matrices is not extensively detailed in the provided search results, the principles of its application are well-established in the broader field of bioanalysis. Its role as an internal standard is fundamental to the development of rugged and reliable analytical methods for the evaluation of mebeverine's pharmacokinetics and metabolism in preclinical animal models. clearsynth.com
Investigations into Mebeverine Metabolism Using Deuterated Analogs Preclinical and in Vitro
Elucidation of Metabolic Pathways Through Deuterium (B1214612) Tracing
Deuterium tracing, a technique that involves replacing hydrogen atoms with their heavier isotope, deuterium, offers a powerful tool for tracking the metabolic journey of a drug within a biological system. The distinct mass of deuterium allows for the precise identification and quantification of the parent drug and its metabolites using mass spectrometry. In the context of Mebeverine (B1676125), which undergoes rapid and extensive metabolism, deuterated standards are essential for accurate analysis. veeprho.comoup.com
Mebeverine is known to be unstable and is quickly broken down into Mebeverine alcohol and veratric acid. oup.com Due to this rapid conversion and significant metabolism, the original Mebeverine drug is seldom found in the blood or urine of patients. oup.com
In vitro systems, such as liver microsomes and hepatocytes, are fundamental in preclinical drug metabolism research. These systems contain the primary enzymes responsible for drug biotransformation, primarily the cytochrome P450 (CYP450) superfamily.
Studies using rat liver microsomes have been pivotal in identifying the initial steps of Mebeverine metabolism. researchgate.net These investigations revealed that Mebeverine undergoes ester hydrolysis, O-demethylation, and other transformations. researchgate.net The use of deuterated analogs like Mebeverine alcohol D5 in such in vitro setups allows for the unambiguous tracking of these metabolic routes. The deuterium label serves as a stable isotopic signature, enabling researchers to differentiate between drug-related compounds and endogenous molecules in the complex microsomal or hepatocytic matrix.
Research has shown that Mebeverine is extensively metabolized, with its hydrolysis products, Mebeverine alcohol and veratric acid, serving as precursors for a cascade of further reactions. oup.com The utilization of deuterated standards, such as Mebeverine acid-D5 and desmethyl Mebeverine acid-D5, has been crucial for the accurate quantification of these metabolites in human plasma via methods like HPLC-MS/MS. rrpharmacology.rumathewsopenaccess.com
The following table summarizes the key metabolic reactions of Mebeverine identified in in vitro studies:
| Metabolic Reaction | Description | Key Metabolites |
| Ester Hydrolysis | Cleavage of the ester bond, the initial and major metabolic step. | Mebeverine alcohol, Veratric acid |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent. | O-desmethyl Mebeverine acid, Vanillic acid |
| N-Dealkylation | Removal of an ethyl or hydroxybutyl group from the nitrogen atom. | N-desethyl Mebeverine alcohol |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxy Mebeverine alcohol |
Ex vivo tissue incubation studies bridge the gap between in vitro and in vivo research. These experiments involve the use of isolated, functionally active tissues to study the biological activity and metabolism of a compound. For Mebeverine, ex vivo studies on tissues like isolated aortic strips have been conducted to evaluate its effects.
Identification and Characterization of Novel Metabolites Using Deuterated Standards
A significant advantage of using deuterated analogs in metabolic studies is the ability to identify previously unknown metabolites. The unique isotopic signature of the deuterated compound allows for the selective detection of all drug-related species in a biological sample, even those present at very low concentrations.
The use of deuterated standards like Mebeverine-D6 and O-desmethyl Mebeverine acid D5 has been instrumental in developing accurate and sensitive analytical methods, such as mass spectrometry and liquid chromatography, for the quantification of Mebeverine and its metabolites in biological samples. veeprho.comsmolecule.com These stable isotope-labeled compounds serve as ideal internal standards, improving the precision of measurements in therapeutic drug monitoring and pharmacokinetic research. veeprho.com
Through the application of techniques like gas chromatography-mass spectrometry (GC-MS), a number of metabolites of Mebeverine have been identified in human urine and rat liver microsome incubates. researchgate.net The use of deuterated standards in these analyses helps to confirm the identity of these metabolites and to construct a more complete picture of the metabolic pathways.
Some of the key metabolites identified through these advanced analytical techniques include:
Mebeverine acid
Desmethylmebeverine acid
O-demethylated veratric acid (vanillic and/or isovanillic acid)
Hydroxy Mebeverine alcohol
N-desethyl Mebeverine alcohol
The following table provides a list of identified Mebeverine metabolites and the analytical context in which deuterated standards are employed:
| Metabolite | Analytical Method | Role of Deuterated Standard |
| Mebeverine acid (MA) | HPLC-MS/MS | Mebeverine acid-D5 used as an internal standard for quantification. rrpharmacology.rumathewsopenaccess.com |
| Desmethyl Mebeverine acid (DMA) | HPLC-MS/MS | Desmethyl Mebeverine acid-D5 used as an internal standard for quantification. rrpharmacology.rumathewsopenaccess.com |
| Mebeverine alcohol (MAL) | HPLC-MS/MS | 2H5-desmethylmebeverine acid used as an internal standard for simultaneous analysis of MAL, MAC, and DMAC. |
| Various Phase I Metabolites | GC-MS | Deuterated analogs used to confirm the identity and structure of metabolites found in urine and microsome incubates. researchgate.net |
Pharmacokinetic Methodological Research and Bioanalytical Strategy with Mebeverine Alcohol D5
Design and Implementation of Preclinical Pharmacokinetic Study Designs Employing Deuterated Internal Standards
The design of robust preclinical pharmacokinetic (PK) studies is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The employment of deuterated internal standards (IS) is a key element of the bioanalytical method validation that underpins these studies. A stable isotope-labeled (SIL) IS, such as Mebeverine (B1676125) alcohol D5, is considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
The core principle behind using a deuterated IS is that it is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer. Ideally, the SIL-IS co-elutes with the analyte during chromatography, experiencing the same processing variations, matrix effects, and ionization suppression or enhancement. tandfonline.com By adding a known concentration of the deuterated standard to the samples at the beginning of the preparation process, any variability introduced during extraction, handling, or injection can be normalized. The ratio of the analyte's response to the IS's response is used for quantification, which corrects for these potential errors and ensures the generation of reliable and reproducible pharmacokinetic data. nih.gov
In a typical preclinical study design involving a compound like mebeverine, which is rapidly metabolized, the focus often shifts to its major metabolites. nih.govnih.gov Animal models, such as rats or rabbits, are administered the parent drug. nih.govresearchgate.net Blood, plasma, or tissue samples are collected at various time points and are immediately processed to ensure the stability of the analytes. nih.govdndi.org The inclusion of a deuterated standard like Mebeverine alcohol D5 in the analytical workflow from the outset is crucial for accurately determining the concentration-time profiles of the corresponding metabolite, Mebeverine alcohol.
Table 1: Key Considerations in Preclinical PK Study Design Using Deuterated Internal Standards
| Study Design Element | Role and Importance of Deuterated Internal Standard | Rationale |
| Analyte Quantification | Serves as the ideal internal standard for LC-MS/MS analysis. | Co-elutes with the analyte, compensating for matrix effects and variability in sample processing and instrument response. tandfonline.com |
| Method Validation | Essential for demonstrating method accuracy, precision, and reliability as per regulatory guidelines. mathewsopenaccess.com | Ensures that the bioanalytical method provides dependable data for pharmacokinetic parameter calculation. |
| Sample Processing | Added to samples prior to extraction. | Corrects for analyte loss during sample preparation steps like protein precipitation or liquid-liquid extraction. dndi.orgmathewsopenaccess.com |
| Data Integrity | Improves the accuracy of pharmacokinetic parameters (e.g., AUC, Cmax, T½). | By providing a stable reference, it reduces analytical variability, leading to more precise PK calculations. researchgate.netnih.gov |
| Cross-Species Comparison | Facilitates reliable comparison of metabolite exposure between different preclinical species. | Consistent and accurate quantification is necessary to understand species-specific differences in metabolism. acs.org |
Role of this compound in Method Development for Pharmacokinetic Parameter Determination (Non-Human)
This compound, or other deuterated analogs of mebeverine metabolites, plays a pivotal role in the development and validation of bioanalytical methods for non-human pharmacokinetic studies. Since the parent drug, mebeverine, is rarely detected in plasma due to rapid and extensive first-pass metabolism, the focus of pharmacokinetic analysis shifts to its primary metabolites, including Mebeverine alcohol (MAL), Mebeverine acid (MAC), and Desmethylmebeverine acid (DMAC). nih.govmathewsopenaccess.comblogspot.com Accurate quantification of these metabolites is essential for understanding the drug's behavior in vivo.
The use of a deuterated internal standard is critical for developing sensitive, selective, and robust LC-MS/MS methods. nih.gov For instance, in a method developed for the simultaneous analysis of MAL, MAC, and DMAC, a deuterated standard such as 2H5-desmethylmebeverine acid was used to ensure accuracy. nih.govresearchgate.net Such methods are validated according to regulatory guidelines, assessing parameters like selectivity, linearity, precision, accuracy, recovery, and stability. mathewsopenaccess.com
In non-human studies, such as those conducted in rats, mebeverine is also subject to rapid hydrolysis. nih.gov A validated method using a deuterated IS allows for the precise determination of pharmacokinetic parameters of the metabolites. For example, after intravenous administration to rats, the half-life of mebeverine was found to be approximately 29 minutes, with the simultaneous appearance of its metabolite, veratric acid. nih.gov The ability to accurately measure these low and transient concentrations is highly dependent on a reliable internal standard. While specific pharmacokinetic data for this compound itself is not the primary goal, its function as an IS enables the reliable generation of pharmacokinetic data for the non-labeled mebeverine alcohol.
Table 2: Example of Bioanalytical Method Validation Parameters for Mebeverine Metabolites Using a Deuterated Internal Standard
| Parameter | Mebeverine Alcohol (MAL) | Mebeverine Acid (MAC) | Desmethylmebeverine Acid (DMAC) |
| Linear Range (ng/mL) | 0.1 - 10 | 1 - 100 | 5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1.0 | 5.0 |
| Intra-day Precision (% CV) | ≤ 6.43 | ≤ 4.85 | ≤ 3.98 |
| Inter-day Precision (% CV) | ≤ 5.91 | ≤ 4.92 | ≤ 4.12 |
| Intra-day Accuracy (% RE) | -4.04 to 4.60 | -3.89 to 3.90 | -3.12 to 2.89 |
| Inter-day Accuracy (% RE) | -3.98 to 4.12 | -3.10 to 3.54 | -2.98 to 3.11 |
| Mean Extraction Recovery (%) | 94.7 - 95.4 | 93.2 - 98.1 | 86.4 - 92.8 |
| Data synthesized from a study using 2H5-desmethylmebeverine acid as the internal standard for the analysis of human plasma. Such validation principles are directly applicable to non-human studies. nih.gov |
In Vitro-In Vivo Correlation Methodologies for Drug Metabolism Research (Non-Human Focus)
In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. In drug metabolism research, this often involves correlating data from in vitro systems, like liver microsomes or hepatocytes, with in vivo pharmacokinetic data. This is particularly valuable in preclinical research for predicting human pharmacokinetics from animal data and for understanding the metabolic pathways of a drug.
For a drug like mebeverine, which undergoes extensive metabolism, IVIVC can be challenging but insightful. In vitro studies using rat liver microsomes have been instrumental in identifying the metabolic pathways of mebeverine, which include ester hydrolysis, O-demethylation, and N-deethylation, leading to the formation of metabolites like Mebeverine alcohol and veratric acid. nih.gov These in vitro findings correlate well with in vivo observations in rats, where mebeverine is rapidly hydrolyzed and its metabolites are detected in plasma. nih.gov
When the parent drug is not quantifiable in vivo, as is the case with mebeverine, an alternative IVIVC approach can be employed by correlating the in vitro dissolution or metabolism data with the in vivo plasma kinetics of the major metabolites. Given that metabolites often exhibit simpler pharmacokinetic models, this can be a viable strategy. For example, the rate of mebeverine hydrolysis in rat plasma or liver microsomes (in vitro) could be correlated with the appearance and clearance of Mebeverine alcohol or veratric acid in the plasma of rats after oral administration (in vivo). nih.gov The use of this compound as an internal standard is crucial for generating the accurate in vivo metabolite data required to build such a correlation.
Table 3: Example Data for Establishing a Non-Human In Vitro-In Vivo Correlation for Mebeverine
| Parameter | In Vitro Data (Rat) | In Vivo Data (Rat) | Correlation Potential |
| System/Model | Liver Microsomes / Plasma | Whole Animal (Plasma) | High |
| Observation | Rapid hydrolysis of mebeverine. nih.gov Identification of Mebeverine alcohol and Veratric acid as primary metabolites. nih.gov | Negligible plasma concentrations of parent mebeverine. nih.gov Appearance of Veratric acid with a mean peak plasma concentration of 0.90 µg/mL. nih.govresearchgate.net | The rate of in vitro hydrolysis can be modeled against the in vivo rate of metabolite formation (e.g., Veratric acid appearance). |
| Measurement | Rate of disappearance of mebeverine; Rate of appearance of metabolites. | Plasma concentration-time profile of metabolites (e.g., AUC, Cmax of Veratric acid or Mebeverine alcohol). nih.gov | A mathematical model can be developed to predict the in vivo metabolite profile based on in vitro metabolic rates. |
Bioanalytical Challenges and Solutions in Deuterated Drug Quantification
While stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis, their use is not without challenges. The quantification of an analyte using its deuterated counterpart, such as this compound, requires careful consideration of several potential analytical issues. tandfonline.com
One significant challenge is the potential for isotopic cross-contribution, also known as crosstalk. nih.govoup.comacs.org This occurs when the isotopic cluster of the unlabeled analyte contributes to the signal of the deuterated internal standard in the mass spectrometer. nih.gov This is particularly problematic when the mass difference between the analyte and the IS is small (e.g., d3 or d4) and when the analyte is present at very high concentrations relative to the IS. acs.org Another issue is the presence of the unlabeled analyte as an impurity in the deuterated standard, which can lead to an overestimation of the analyte concentration. acs.org
Matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or the internal standard, are a pervasive issue in LC-MS/MS. researchgate.netnih.gov Although deuterated standards are designed to compensate for this, chromatographic separation between the analyte and its deuterated analog due to the deuterium (B1214612) isotope effect can lead to incomplete correction and impact accuracy. tandfonline.com Furthermore, the stability of the deuterium label itself is a consideration, as back-exchange of deuterium for hydrogen can occur under certain conditions, though this is less common with C-D bonds.
Solutions to these challenges involve meticulous method development and validation. This includes careful selection of precursor and product ions for MS/MS detection, ensuring chromatographic separation of the analyte from interfering matrix components, and assessing the isotopic purity of the deuterated standard. nih.govoup.com
Table 4: Bioanalytical Challenges and Solutions in Deuterated Compound Quantification
| Challenge | Description | Potential Solution(s) |
| Isotopic Cross-Contribution | The natural isotopic abundance of the analyte (e.g., 13C) interferes with the signal of the deuterated internal standard. nih.govacs.org | - Use an internal standard with a higher degree of deuteration (e.g., >d3).- Monitor a less abundant, higher mass isotope of the SIL-IS that is free from interference. nih.gov- Increase the concentration of the internal standard relative to the highest expected analyte concentration. nih.gov |
| Purity of Deuterated Standard | The deuterated internal standard contains a small amount of the unlabeled analyte as an impurity. acs.org | - Source high-purity internal standards (>99%).- Characterize the level of impurity and correct for its contribution during data processing. |
| Matrix Effects | Co-eluting matrix components alter the ionization efficiency of the analyte and/or the internal standard. researchgate.netnih.govresearchgate.net | - Optimize chromatographic conditions to separate the analyte from interfering components.- Employ more rigorous sample clean-up procedures.- Use matrix-matched calibration standards. researchgate.net |
| Chromatographic Shift | The deuterated standard elutes at a slightly different retention time than the unlabeled analyte due to the kinetic isotope effect. | - Use a highly deuterated standard where the effect is minimized.- Ensure the peak integration parameters are appropriate to capture both analyte and IS peaks accurately. |
| In-source/Metabolic Instability | The deuterium label is lost from the molecule in the ion source or through metabolic processes. | - Select a deuterated standard with labels at positions that are not metabolically active or prone to exchange. |
Future Perspectives and Emerging Research Avenues for Deuterated Mebeverine Alcohol D5
Potential for Novel Deuterated Mebeverine (B1676125) Derivatives in Targeted Research
While Mebeverine alcohol D5 is primarily used as an internal standard, the principles of medicinal chemistry suggest a significant potential for creating novel deuterated derivatives of mebeverine itself for targeted research. The development of such compounds is based on the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage. researchgate.net
Research into mebeverine's metabolism shows it is rapidly hydrolyzed to mebeverine alcohol and veratric acid, with further enzymatic processes including N- and O-demethylation and aromatic hydroxylation. researchgate.netresearchgate.net This complex metabolic pathway presents several opportunities for strategic deuteration. Novel derivatives could be synthesized by placing deuterium (B1214612) atoms at various sites susceptible to metabolism. nih.gov For instance, deuterating the methoxy (B1213986) groups of the veratric acid moiety or other positions on the mebeverine alcohol backbone could yield new chemical entities with altered metabolic profiles.
The goal of creating these novel derivatives would be to investigate whether their modified metabolism could lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of certain metabolites. researchgate.netnih.gov This approach has been successfully applied to other drugs, where deuterated analogs have demonstrated enhanced metabolic stability in in vitro microsomal assays. researchgate.net The existence of related research compounds, such as O-desmethyl Mebeverine acid-D5 and Mebeverine-D6, indicates that the synthesis of such analogs is an active area of investigation. acanthusresearch.com
Advancements in Mass Spectrometry Techniques for Isotope-Labeled Compound Analysis
The analysis of isotope-labeled compounds like this compound relies heavily on mass spectrometry (MS), a technique that has seen remarkable advancements. rsc.org These developments are crucial for accurately distinguishing and quantifying deuterated standards from their non-deuterated (endogenous) counterparts in complex biological matrices.
Initially, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) became the preferred methods for their high sensitivity, resolution, and reproducibility. nih.govmdpi.com Modern research, however, increasingly employs more sophisticated techniques that offer greater specificity and throughput. nih.gov
Key advancements applicable to the analysis of this compound and its related compounds include:
Tandem Mass Spectrometry (MS/MS): This technique adds a second stage of mass analysis, which isolates an ion of a specific mass-to-charge ratio and fragments it to create a unique fragmentation pattern. This provides extremely high selectivity, essential for quantifying an analyte in a complex mixture.
Dynamic Multiple Reaction Monitoring (dMRM): An evolution of standard MRM, dMRM allows for the monitoring of a vast number of metabolites by scheduling detection only at the time the compound is expected to elute from the chromatography column. This enables comprehensive, targeted methods capable of analyzing hundreds of compounds in a single run with high quantitative confidence. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide ultra-high resolution and exceptional mass accuracy. mdpi.com This allows for the confident determination of a compound's elemental formula from its exact mass, making the identification of deuterated compounds and their metabolites unambiguous.
Ion Mobility Mass Spectrometry (IM-MS): This technique adds another dimension of separation, distinguishing ions based on their size, shape, and charge in an electric field. nih.govnih.gov This is particularly useful for separating isobaric compounds—molecules that have the same mass but different structures—which can be a challenge in metabolite analysis.
These advanced MS methods provide the robust, sensitive, and specific platforms required to utilize this compound effectively in demanding research applications. rsc.org
Interactive Table: Advancements in Mass Spectrometry for Isotope Analysis
| Technique | Principle | Application in Isotope-Labeled Compound Analysis |
|---|---|---|
| LC-MS/MS | Couples liquid chromatography separation with two stages of mass analysis for high selectivity. | Gold standard for quantifying specific deuterated standards and their metabolites in complex biological fluids like plasma or urine. |
| dMRM | Schedules the detection of specific ion transitions to coincide with their chromatographic elution time. | Enables high-throughput, quantitative analysis of a large number of analytes, such as a parent drug and its entire panel of deuterated and non-deuterated metabolites, in a single experiment. nih.gov |
| HRMS (Orbitrap, FTICR) | Measures mass-to-charge ratios with extremely high accuracy and resolution. | Allows for confident molecular formula assignment, definitively distinguishing between a deuterated standard and a closely related, non-deuterated metabolite. mdpi.com |
| IM-MS | Separates ions based on their drift time through a gas-filled chamber under an electric field. | Provides an additional layer of separation to resolve isobaric interferences, ensuring that the detected signal is purely from the target analyte (e.g., this compound). nih.gov |
Role in Mechanistic Toxicology and Drug-Drug Interaction Studies (In Vitro/Preclinical Focus)
This compound is an invaluable tool in preclinical research designed to investigate the safety profile of mebeverine, particularly in mechanistic toxicology and drug-drug interaction (DDI) studies.
Mechanistic Toxicology: Mechanistic toxicology studies aim to understand the biochemical processes that underlie a substance's adverse effects. This often involves identifying the formation of reactive metabolites that can cause cellular damage. nih.gov The use of stable isotope-labeled compounds is critical for elucidating these complex metabolic pathways and understanding metabolism-mediated toxicities. nih.gov In in vitro systems, such as human liver microsomes, this compound serves as an ideal internal standard. Because of its stability and known concentration, it allows for the precise quantification of mebeverine and its metabolites. This accuracy is essential for determining how different conditions or genetic variations might alter metabolic pathways and potentially lead to the formation of toxic byproducts.
Drug-Drug Interaction (DDI) Studies: DDI studies are a regulatory requirement to ensure a new drug does not dangerously alter the effects of other co-administered medications. youtube.com Many of these interactions occur when one drug inhibits or induces the activity of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a wide range of drugs. nih.gov Preclinical DDI studies are typically conducted in vitro using liver microsomes or hepatocytes to identify which enzymes metabolize a drug and its potential to interact with others. researchgate.net
In this context, this compound is used as an analytical standard in LC-MS/MS-based assays. For example, to test if another drug inhibits the metabolism of mebeverine, both drugs would be incubated with liver microsomes. After the experiment, a known amount of this compound is added to the sample. This stable isotope-labeled internal standard (SIL-IS) co-elutes with the non-deuterated mebeverine alcohol but is distinguished by its higher mass. This allows for highly accurate quantification, correcting for any variability in sample preparation or instrument response, and thus providing a clear and reliable measure of the interacting drug's inhibitory effect.
Contribution to Enhanced Understanding of Drug Disposition Beyond Clinical Translation
Drug disposition encompasses the study of a compound's absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a drug's preclinical disposition is fundamental to predicting its behavior and ensuring its safety before it ever reaches human trials. Mebeverine is known to be highly unstable in biological fluids and is metabolized so rapidly that the parent drug is often undetectable in circulation after administration. researchgate.netnih.gov This makes studying its disposition challenging.
This is where this compound plays a critical, non-clinical role. As a stable isotope-labeled internal standard, it is essential for the development of robust and accurate bioanalytical methods, typically using LC-MS/MS, to quantify mebeverine's primary metabolites, mebeverine alcohol and veratric acid, in preclinical ADME studies. nih.govnih.gov
In these studies, which may involve animal models, this compound is added to biological samples (e.g., plasma, urine, tissue homogenates) during processing. Its presence allows researchers to precisely measure the concentrations of the actual metabolites over time. nih.gov This data is used to construct a comprehensive pharmacokinetic profile, detailing how quickly the drug is metabolized, which metabolic pathways are dominant, where the metabolites distribute in the body, and how they are ultimately eliminated. This enhanced understanding of drug disposition is crucial for building predictive models of the drug's behavior and ensuring a complete preclinical safety assessment.
Q & A
Basic Research Question: Chemical Identification and Structural Analysis
Q: How can researchers distinguish Mebeverine alcohol D5 from its metabolites (e.g., O-desmethyl Mebeverine alcohol) during structural characterization? Methodological Answer:
- Step 1: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula (C₁₆H₂₇NO₂) and structural features, such as the hydroxyl group and absence of the parent drug’s amide moiety .
- Step 2: Compare chromatographic retention times (e.g., via HPLC with fluorescence detection) against reference standards of this compound and its metabolites. Pay attention to shifts in polarity caused by metabolic modifications like demethylation .
- Step 3: Validate identity using synthetic analogs or isotopically labeled compounds (e.g., deuterated D5) to rule out matrix interference in biological samples .
Basic Research Question: Synthesis and Purity Assessment
Q: What methodological steps ensure the synthesis of high-purity this compound for in vitro studies? Methodological Answer:
- Step 1: Follow Good Laboratory Practice (GLP) for synthetic protocols, including controlled reaction conditions (temperature, pH) to minimize byproducts like veratic acid .
- Step 2: Characterize purity using orthogonal methods:
- Step 3: Document synthesis parameters (e.g., solvent ratios, catalyst types) in supplementary materials to enable reproducibility .
Advanced Research Question: Quantification in Biological Matrices
Q: How can researchers optimize HPLC-based methods to quantify this compound in human plasma while addressing preanalytical variability? Methodological Answer:
- Step 1: Implement fluorescence detection (ex/em: 280/320 nm) to enhance sensitivity, leveraging the compound’s intrinsic fluorophore properties .
- Step 2: Control preanalytical factors:
- Step 3: Validate the method for linearity (1–100 ng/mL), recovery (>90%), and matrix effects using deuterated internal standards (e.g., D5-labeled analogs) .
Advanced Research Question: Pharmacokinetic Interaction Studies
Q: What experimental designs are suitable for investigating drug-drug interactions involving this compound in hepatic models? Methodological Answer:
- Step 1: Use primary human hepatocytes or microsomal assays to assess cytochrome P450 (CYP) enzyme inhibition/induction. Focus on CYP3A4 due to its role in metabolizing spasmolytic agents .
- Step 2: Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC-MS/MS .
- Step 3: Apply kinetic modeling (e.g., Michaelis-Menten) to derive inhibition constants (Ki) and predict clinical relevance .
Basic Research Question: Safety and Handling Protocols
Q: What safety protocols are critical when handling this compound in laboratory settings? Methodological Answer:
- Step 1: Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Step 2: Store the compound in airtight containers at -20°C (long-term) or 4°C (short-term) to prevent degradation .
- Step 3: Ensure fume hood usage during weighing and dissolution to avoid aerosol formation .
Advanced Research Question: Resolving Data Contradictions
Q: How should researchers address discrepancies in reported metabolic pathways of this compound across studies? Methodological Answer:
- Step 1: Reanalyze raw data from conflicting studies for methodological differences (e.g., detection limits, sample preparation) .
- Step 2: Conduct in vitro/in vivo crossover experiments using isotopically labeled D5 to trace metabolic fate unambiguously .
- Step 3: Apply meta-analysis techniques to reconcile population-level variability, such as genetic polymorphisms in metabolizing enzymes .
Advanced Research Question: Stability Under Variable Conditions
Q: What experimental parameters should be prioritized in stability studies of this compound under physiological conditions? Methodological Answer:
- Step 1: Assess thermal stability by incubating the compound in buffer solutions (pH 1.2–7.4) at 37°C for 24–72 hours .
- Step 2: Monitor degradation products via LC-MS and identify structural changes (e.g., oxidation of the hydroxyl group) .
- Step 3: Quantify stability using Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Basic Research Question: Analytical Technique Selection
Q: Which analytical techniques are most robust for quantifying this compound in complex matrices? Methodological Answer:
- Technique 1: HPLC with fluorescence detection (HPLC-FLD): Optimal for low-concentration detection in plasma (LOD: 0.5 ng/mL) .
- Technique 2: LC-MS/MS: Provides superior specificity for distinguishing D5 from isobaric metabolites in hepatic extracts .
- Technique 3: NMR spectroscopy: Confirms structural integrity post-extraction, especially in stability-indicating assays .
Advanced Research Question: Elucidating Metabolic Pathways
Q: How can researchers map the enterohepatic recirculation of this compound using advanced in vitro models? Methodological Answer:
- Step 1: Employ a Caco-2 cell monolayer to simulate intestinal absorption and quantify apical-to-basolateral transport .
- Step 2: Couple with HepaRG cells to model hepatic metabolism and identify phase II conjugates (e.g., glucuronides) .
- Step 3: Use radiolabeled D5 (³H or ¹⁴C) to track biliary excretion and enterohepatic recycling in perfused rat liver models .
Advanced Research Question: Cross-Disciplinary Data Integration
Q: What strategies integrate pharmacokinetic data of this compound with genomic insights for personalized medicine applications? Methodological Answer:
- Step 1: Perform genome-wide association studies (GWAS) to link CYP2D6/CYP3A4 polymorphisms with interindividual variability in D5 clearance .
- Step 2: Develop physiologically based pharmacokinetic (PBPK) models incorporating genetic and demographic covariates .
- Step 3: Validate models using clinical trial data from stratified patient cohorts (e.g., fast vs. slow metabolizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
